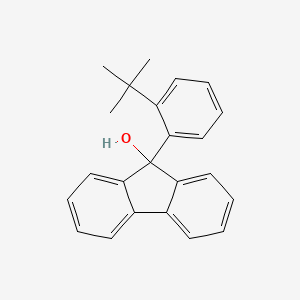

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

Description

Structure

3D Structure

Properties

CAS No. |

65213-15-2 |

|---|---|

Molecular Formula |

C23H22O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

9-(2-tert-butylphenyl)fluoren-9-ol |

InChI |

InChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3 |

InChI Key |

LDEUWBSSGDPGGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 2 Tert Butylphenyl 9h Fluoren 9 Ol and Analogous Sterically Hindered Fluorenols

Direct Synthesis of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

The most straightforward and widely employed method for the synthesis of 9-aryl-9H-fluoren-9-ols is the Grignard reaction. This approach involves the nucleophilic addition of an aryl magnesium halide to the carbonyl carbon of 9-fluorenone (B1672902).

The synthesis of 9-aryl-9H-fluoren-9-ols, including sterically hindered derivatives, is typically achieved by reacting 9-fluorenone with a corresponding arylmagnesium bromide. For 9-(2-tert-butylphenyl)-9H-fluoren-9-ol, this involves the preparation of 2-tert-butylphenylmagnesium bromide followed by its reaction with 9-fluorenone.

The general procedure involves the slow addition of an ethereal solution of the Grignard reagent to a solution of 9-fluorenone, often at reduced temperatures to control the exothermic reaction, followed by stirring at room temperature or reflux to ensure completion. nih.goviastate.edu The reaction is then quenched with an aqueous solution of a weak acid, such as ammonium (B1175870) chloride, to hydrolyze the magnesium alkoxide intermediate and yield the desired tertiary alcohol. nih.goviastate.edu

While the synthesis of the specific target compound is not detailed in the provided results, analogous procedures for similar compounds are well-documented. For instance, the synthesis of 9-phenyl-9-fluorenol (B15170) involves adding phenylmagnesium bromide to 9-fluorenone in diethyl ether and allowing the reaction to proceed for one hour at room temperature. iastate.edu Continuous flow methodologies have also been developed for similar reactions to improve yield and safety, demonstrating the scalability of this synthetic approach. rsc.org

Table 1: Representative Conditions for Grignard Synthesis of 9-Aryl-9H-fluoren-9-ols

| Aryl Group | Reagent | Solvent | Conditions | Workup | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl | Phenylmagnesium bromide | Diethyl Ether | Dropwise addition, stir 1h at RT | Saturated NH₄Cl | Not specified | iastate.edu |

| p-Tolyl | p-Tolylmagnesium bromide | Tetrahydrofuran (B95107) | Sonication to form Grignard, then addition | Saturated NH₄Cl | Not specified | iastate.edu |

| Various Aryls | Aryl bromide + Mg | Diethyl Ether | Reflux 2-6h, stir 2h at RT | Saturated NH₄Cl | Not specified | nih.gov |

This table is generated based on data for analogous compounds. RT = Room Temperature, THF = Tetrahydrofuran.

The introduction of a bulky substituent, such as a tert-butyl group, at the ortho-position of the aryl Grignard reagent significantly impacts the reaction. The steric hindrance imposed by the ortho-substituent impedes the approach of the nucleophile to the electrophilic carbonyl carbon of 9-fluorenone. This can lead to lower reaction rates and potentially reduced yields compared to reactions with meta- or para-substituted or unsubstituted aryl Grignard reagents.

The challenge in these syntheses lies in overcoming the steric clash between the ortho-tert-butyl group and the fluorenyl moiety. To facilitate the reaction, forcing conditions such as elevated temperatures or prolonged reaction times may be necessary. However, this can also promote side reactions. The successful synthesis relies on finding a balance of conditions that allows the desired nucleophilic addition to occur efficiently despite the steric impediment. The planarity of the 9-fluorenone reactant helps to minimize some steric interactions, but the formation of the tetrahedral intermediate and the final product reintroduces significant steric strain, which is a defining feature of this class of molecules.

Enantioselective and Enantioconvergent Approaches to Chiral 9-Aryl-9H-fluoren-9-ols

While 9-(2-tert-butylphenyl)-9H-fluoren-9-ol is achiral, the broader class of 9-aryl-9H-fluoren-9-ols can possess axial or point chirality, making them valuable targets in asymmetric synthesis. Several catalytic methods have been developed to access these compounds in high enantiopurity.

An efficient method for the asymmetric synthesis of chiral fluorenols utilizes a cooperative catalysis system involving Palladium(II) and a chiral norbornene (NBE*). rsc.orgnih.gov This enantioconvergent strategy starts from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. rsc.orgthieme-connect.de

The proposed mechanism involves two key steps:

A Pd(II)-initiated oxidation of the racemic secondary alcohol to generate an achiral ortho-bromoacetophenone intermediate. nih.gov

A Pd(0)/NBE* co-catalyzed asymmetric Catellani-type reaction between the in-situ generated ketone and the aryl iodide. nih.gov This step proceeds through chiral intermediates to form the enantioenriched fluorenol with excellent enantioselectivities (typically 90–99% e.e.). nih.gov

This protocol is noted for its broad substrate scope and tolerance of various functional groups. nih.govrsc.org

Table 2: Pd(II)/NBE Catalyzed Enantioconvergent Synthesis of Chiral Fluorenols*

| Feature | Description | Reference |

|---|---|---|

| Catalytic System | Pd(OAc)₂, Chiral Norbornene (NBE*), DPPP | nih.gov |

| Reactants | Racemic secondary ortho-bromobenzyl alcohols, Aryl iodides | rsc.orgthieme-connect.de |

| Process Type | Enantioconvergent, Redox-neutral | nih.gov |

| Key Advantage | Excellent enantioselectivities (49 examples, 90-99% e.e.) | nih.gov |

| Solvent/Temp | 1,2-dichloroethane (B1671644) (DCE), 110 °C | nih.gov |

Data synthesized from reported protocols for analogous chiral compounds. DPPP = 1,3-Bis(diphenylphosphino)propane.

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral fluorene (B118485) derivatives. epa.govrsc.org One prominent application is in the tandem double Friedel-Crafts reaction of indoles with 2-formylbiphenyls. epa.gov

In this process, the chiral phosphoric acid catalyst activates the carbonyl group of the 2-formylbiphenyl, facilitating an initial Friedel-Crafts reaction with the indole. A subsequent intramolecular Friedel-Crafts reaction then constructs the fluorene core. epa.gov The enantioselectivity is controlled by the chiral environment created by the phosphate (B84403) counterion in close proximity to the reaction intermediates. epa.gov This methodology has been used to produce 9-(3-indolyl)fluorene derivatives with up to 96% enantiomeric excess. epa.gov

Table 3: CPA-Catalyzed Enantioselective Synthesis of 9-(3-indolyl)fluorene Derivatives

| Catalyst | Reactants | Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|

This table is based on data for the synthesis of analogous chiral fluorene derivatives.

Chiral N-triflyl phosphoramides (NTPAs) are a class of Brønsted acids with higher acidity compared to their chiral phosphoric acid counterparts. This enhanced acidity allows them to catalyze reactions involving less basic substrates. Like CPAs, NTPAs have been successfully used to catalyze the tandem double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives, yielding various 9-(3-indolyl)fluorene derivatives in good yields and with high enantioselectivity (up to 94% ee). semanticscholar.orgrsc.org

An interesting feature of this catalysis is that when using an NTPA derived from the same enantiomer of a binaphthol backbone as a corresponding CPA, the reaction often yields the product with the opposite absolute configuration. rsc.orgrsc.org This complementary selectivity provides a powerful tool for accessing both enantiomers of a target molecule by simply modifying the catalyst. rsc.org The reversal of configuration is thought to arise from different activation modes or the formation of a different type of counterion pair compared to the CPA-catalyzed reaction. rsc.org

Stereochemical Control and Diastereoselectivity

The synthesis of sterically hindered fluorenols, particularly those with bulky ortho-substituents on a 9-aryl group like 9-(2-tert-butylphenyl)-9H-fluoren-9-ol, introduces significant challenges in stereochemical control. The rotational restriction imposed by the tert-butyl group has a profound influence on the stereochemical pathways of reactions involving intermediates at the 9-position.

Research utilizing chiral 9-(o-tert-butylphenyl)fluorenes has provided critical insights into these pathways. nih.gov The bulky ortho-substituent creates a high rotational barrier, allowing for the existence of stable, non-interconverting rotational isomers (rotamers), typically designated as syn-periplanar (sp) and anti-periplanar (ap). In most cases, the sp rotamer is the thermodynamically favored form. nih.gov

The stereochemical outcome of nucleophilic substitution reactions at the C-9 position is dictated by the geometry of the intermediate carbocation, radical, or anion.

Cationic Intermediates : When a derivative like (+)-sp-9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene is treated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to generate a 9-cation, subsequent reaction with a nucleophile (e.g., sodium methoxide) results in a mixture of retention and inversion products. For instance, one study found that this reaction yielded 29% of the reformed substrate (retention) and 71% of the (-)-sp enantiomer (inversion). This outcome is attributed to the partial steric hindrance of one face of the sp³-hybridized antiaromatic 9-cation by the tert-butyl group. nih.gov

Radical and Anionic Intermediates : In contrast, reactions proceeding through sp²-hybridized intermediates show a high degree of stereoselectivity. The formation of a 9-radical from the same substrate, followed by rapid reduction, leads to 100% inversion of configuration. Similarly, the formation of a 9-anion from the reduced product, followed by acidification, also proceeds with 100% inversion. nih.gov This high selectivity is explained by the extensive steric blockage of one face of the planar, sp²-hybridized radical and aromatic anion by the tert-butyl group, forcing the incoming group to attack from the opposite, unhindered face. nih.gov

In these inversion pathways, the initial product is the higher-energy ap rotamer, which then rapidly rotates to the more stable sp form, resulting in a final product that is enantiomeric to the starting material. nih.gov This dynamic process is fundamental to controlling the diastereoselectivity in the synthesis of these sterically hindered molecules.

General Synthetic Strategies for 9-Substituted Fluorenols and Fluorene Scaffolds

The synthesis of 9-substituted fluorenols is a cornerstone of fluorene chemistry, providing access to a wide range of functional materials and bioactive compounds. oup.com Several general strategies have been developed to construct these valuable molecular architectures.

Grignard Reagent Addition to Fluorenones

The most traditional and widely employed method for the synthesis of 9-substituted fluorenols is the nucleophilic addition of an organometallic reagent, typically a Grignard reagent, to a 9-fluorenone precursor. oup.comiastate.edu This reaction involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 9-fluorenone, forming a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired 9-substituted fluorenol.

The versatility of this method lies in the wide variety of Grignard reagents that can be used, allowing for the introduction of diverse alkyl and aryl substituents at the 9-position. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF). iastate.edursc.org For example, the synthesis of 9-phenyl-9-fluorenol is achieved by reacting 9-fluorenone with phenylmagnesium bromide. rsc.org

| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Product (9-Substituted Fluorenol) | Reference |

| 9-Fluorenone | Phenylmagnesium Bromide | 9-Phenyl-9-fluorenol | rsc.org |

| 9-Fluorenone | 4-Methylphenylmagnesium Bromide | 9-(p-Tolyl)-9-fluorenol | iastate.edu |

| 2-Bromo-9-fluorenone | Phenylmagnesium Bromide | 2-Bromo-9-phenyl-9-fluorenol | rsc.org |

Intramolecular C–H Functionalization for 9-Substituted Fluorenols

More recent advancements have led to the development of alternative strategies that bypass the need for a pre-functionalized fluorenone precursor. One such method is the palladium-catalyzed intramolecular C–H functionalization. oup.com This approach allows for the direct synthesis of 9-substituted fluorenols from readily available tertiary alcohols. oup.commitsudo.net

The strategy involves designing a tertiary alcohol substrate that, upon activation by a palladium catalyst, undergoes selective intramolecular C–H activation and subsequent cyclization to form the fluorenol ring system. oup.com This method is particularly advantageous as it can suppress competing intermolecular cyclization pathways and can be applied to the synthesis of complex heteroring-fused fluorenols. oup.com The obtained fluorenols can be further converted to fulvenes via dehydration. oup.com

Alkylation of Acyl Fluorene Derivatives

The functionalization of the fluorene scaffold itself is a key strategy for accessing a variety of 9-substituted derivatives. The C-9 protons of the fluorene ring are notably acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. This acidity allows for deprotonation with a suitable base, followed by alkylation.

A simple and efficient protocol for the 9-monoalkylation of fluorene involves using a base like potassium tert-butoxide (t-BuOK) to catalyze the reaction between fluorene and various alcohols, which act as the alkylating agents. rsc.orgresearchgate.net This method provides a green route to 9-monoalkylfluorenes with high yields. These 9-alkylfluorene derivatives are crucial intermediates that can be further elaborated, for instance, through oxidation at the 9-position, to generate the corresponding fluorenols.

| Substrate | Alkylating Agent (Alcohol) | Base | Product (9-Alkylfluorene) | Reference |

| Fluorene | Benzyl alcohol | t-BuOK | 9-Benzylfluorene | researchgate.net |

| Fluorene | 4-Methoxybenzyl alcohol | t-BuOK | 9-(4-Methoxybenzyl)fluorene | researchgate.net |

| Fluorene | 1-Naphthalenemethanol | t-BuOK | 9-(Naphthalen-1-ylmethyl)fluorene | researchgate.net |

Boron Trifluoride Catalyzed Reactions of Fluorenols

Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid catalyst for various transformations involving fluorenol derivatives. It has been utilized in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with nucleophiles like 2-aminobenzamides. thieme-connect.deresearchgate.net

This reaction does not synthesize the fluorenol itself but rather uses it as a starting material to create highly functionalized fluorene-based structures. The proposed mechanism involves the BF₃·OEt₂-mediated formation of an allene (B1206475) carbocation intermediate from the propargylic alcohol (the fluorenol derivative). thieme-connect.de This reactive intermediate is then trapped by the amine nucleophile to afford conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. thieme-connect.deresearchgate.net The reaction demonstrates the utility of fluorenols as precursors for complex molecular architectures.

| Fluorenol Substrate | Nucleophile | Catalyst | Product | Reference |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | BF₃·OEt₂ | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | thieme-connect.de |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | N-Phenyl-2-aminobenzamide | BF₃·OEt₂ | (Z)-N-Phenyl-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | thieme-connect.de |

| 9-((4-Methoxyphenyl)ethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide | BF₃·OEt₂ | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-(4-methoxyphenyl)ethylidene)amino)benzamide | thieme-connect.de |

Oxidation-Reduction Pathways in Fluorenol Synthesis

Oxidation and reduction reactions are fundamental to the synthesis of fluorenols, typically involving the interconversion between 9H-fluorene, 9-fluorenone, and 9-fluorenol.

Reduction Pathway : A common and straightforward method for synthesizing 9-fluorenol is the reduction of 9-fluorenone. chemicalbook.com This transformation can be efficiently achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The hydride from the borohydride attacks the carbonyl carbon, and upon workup, the resulting alkoxide is protonated to give 9-fluorenol in high yield (95-100%). chemicalbook.com

Oxidation Pathway : The precursor, 9-fluorenone, can be readily synthesized via the oxidation of 9H-fluorene. A highly efficient and green method involves the aerobic oxidation of 9H-fluorenes using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in THF. rsc.org This allows for the synthesis of various substituted 9-fluorenones, which are then available for reduction to the corresponding fluorenols.

Furthermore, 9-fluorenol itself can participate in redox processes, acting as a single-electron transfer catalyst to generate radicals from tertiary nitroalkanes, showcasing its utility in mediating other chemical transformations. thieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation of 9 2 Tert Butylphenyl 9h Fluoren 9 Ol and Derivatives

X-ray Crystallography of 9-Substituted Fluorenols

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unparalleled insights into molecular conformation, intermolecular interactions, and packing motifs.

Analysis of Molecular Conformation and Intermolecular Interactions

For the ortho-substituted isomer, 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL, it is anticipated that the steric hindrance imposed by the tert-butyl group in the ortho position would lead to a more twisted conformation between the fluorenyl and the tert-butylphenyl moieties. This steric clash would likely influence the dihedral angle between the two aromatic systems, a key conformational parameter. The intermolecular interactions might also be affected, potentially favoring different hydrogen bonding patterns or weaker van der Waals forces as the primary packing drivers, due to the shielding of the hydroxyl group by the bulky ortho-substituent.

Crystalline Packing Motifs and Hydrogen Bonding Networks

The crystalline packing in 9-substituted fluorenols is heavily influenced by the nature and position of the substituent on the phenyl ring. In the case of 9-(para-tert-butylphenyl)-9-fluorenol, the interplay of conventional hydrogen bonds and O—H···π interactions leads to the formation of distinct four-molecule groupings.

It is a general principle that the symmetry of a molecule can influence its packing in the crystal lattice. Para-substituted isomers, often possessing higher symmetry, tend to pack more efficiently, which can result in higher melting points compared to their ortho and meta counterparts. The hydrogen bonding networks in these systems are a critical aspect of their supramolecular assembly. The presence of a hydroxyl group provides a strong hydrogen bond donor, which readily interacts with acceptor sites on neighboring molecules, including other hydroxyl groups or the π-electron clouds of the aromatic rings.

Impact of Bulky Substituents on Crystal Architecture

The introduction of a bulky substituent, such as a tert-butyl group, has profound consequences for the crystal architecture. The size and steric demand of the tert-butyl group can dictate the preferred molecular conformation and restrict the possible packing arrangements.

In the ortho position, the tert-butyl group is in close proximity to the fluorenol core and, most importantly, the hydroxyl group at the 9-position. This steric hindrance can:

Influence Molecular Conformation: Force a significant twist in the molecule to alleviate steric strain.

Hinder Intermolecular Interactions: The bulkiness can physically obstruct the formation of strong intermolecular hydrogen bonds that are commonly observed in less hindered fluorenols. This may lead to a greater reliance on weaker C-H···π or van der Waals interactions to stabilize the crystal lattice.

Alter Packing Efficiency: The irregular shape imposed by the ortho-tert-butyl group might lead to less efficient packing and potentially lower crystal density compared to the more symmetric para-isomer.

The table below summarizes the expected impact of the tert-butyl group's position on the crystal architecture of 9-(tert-butylphenyl)-9H-fluoren-9-OL isomers.

| Feature | 9-(ortho-tert-butylphenyl)-9H-fluoren-9-OL (Expected) | 9-(para-tert-butylphenyl)-9H-fluoren-9-OL (Observed) |

| Molecular Conformation | Highly twisted due to steric hindrance. | Two slightly different, less twisted conformations. |

| Primary Intermolecular Interactions | Potentially dominated by weaker interactions due to steric shielding of the OH group. | Strong O-H···O and O-H···π hydrogen bonds. |

| Packing Motif | Less efficient packing, potentially leading to lower density. | Formation of distinct four-molecule hydrogen-bonded units. |

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)

Beyond single-crystal X-ray diffraction, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for detailed structural assignment and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL, the aromatic protons of the fluorene (B118485) and the substituted phenyl ring would appear in the typical downfield region of approximately 6.5-8.0 ppm. The protons of the tert-butyl group, being aliphatic, would resonate significantly upfield, likely as a sharp singlet around 1.0-1.5 ppm, integrating to nine protons. The hydroxyl proton would exhibit a characteristic signal whose chemical shift is dependent on concentration and solvent, often appearing as a broad singlet. The splitting patterns of the aromatic protons would provide detailed information about the substitution pattern. For the ortho-isomer, the aromatic protons on the substituted phenyl ring would display a more complex splitting pattern compared to the more symmetric para-isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information. The carbons of the aromatic rings would absorb in the 120-150 ppm range. The quaternary carbon of the tert-butyl group and the methyl carbons would have distinct signals in the aliphatic region. The carbon atom at the 9-position of the fluorene ring, bonded to the hydroxyl group and the phenyl ring, would have a characteristic chemical shift in the alcohol region (typically 50-80 ppm). The number of distinct aromatic signals would confirm the substitution pattern; for the less symmetric ortho-isomer, a larger number of unique carbon signals is expected compared to the para-isomer.

The following table provides a generalized prediction of the key NMR signals for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL.

| Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key Features |

| Aromatic Protons (Fluorene & Phenyl) | 6.5 - 8.0 | 120 - 150 | Complex multiplet patterns. |

| tert-Butyl Protons | ~1.0 - 1.5 | ~30-35 (CH₃), ~35-40 (Quaternary C) | Sharp singlet, integration of 9H. |

| Hydroxyl Proton | Variable | - | Broad singlet, concentration dependent. |

| C9-OH Carbon | - | ~70 - 85 | Characteristic signal for a tertiary alcohol. |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. masterorganicchemistry.com

For 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL, the IR spectrum would be dominated by several key absorptions:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. In sterically hindered alcohols, this band might be sharper and shifted to a higher frequency if intermolecular hydrogen bonding is impeded. researchgate.net

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions for the tert-butyl group would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range would confirm the presence of the C-O single bond of the tertiary alcohol.

The position and shape of the O-H stretching band can provide insights into the extent of hydrogen bonding in the solid state or in solution. A comparison of the IR spectra of the ortho and para isomers could reveal differences in their hydrogen bonding networks, likely showing a less pronounced broadening for the sterically encumbered ortho isomer.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Expected Appearance for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL |

| Hydroxyl (O-H) | 3200 - 3600 | Broad and strong (hydrogen-bonded) or sharper (less hindered). |

| Aromatic C-H | > 3000 | Sharp peaks. |

| Aliphatic C-H | < 3000 | Strong absorptions. |

| Aromatic C=C | 1450 - 1600 | Multiple medium to weak bands. |

| Alcohol C-O | 1000 - 1200 | Strong band. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The molecular formula of the compound is C23H22O, corresponding to a monoisotopic mass of 314.1671 Da.

Electron ionization (EI) mass spectrometry would provide insight into the molecule's fragmentation pathways, which are dictated by the stability of the resulting ions. The fragmentation of 9-(2-tert-butylphenyl)-9H-fluoren-9-OL is expected to be influenced by its sterically hindered structure. The initial molecular ion [M]+• is anticipated to be observed at m/z 314. Subsequent fragmentation would likely proceed through several key pathways:

Loss of a hydroxyl radical: Cleavage of the C-OH bond to lose a hydroxyl radical (•OH, 17 Da), resulting in a stable tertiary carbocation [M - OH]+ at m/z 297.

Loss of a tert-butyl group: A characteristic fragmentation for molecules containing a tert-butyl substituent is the loss of a tert-butyl radical (•C(CH3)3, 57 Da) via cleavage of the C-C bond, leading to a fragment ion [M - C4H9]+ at m/z 257. This can also occur as the loss of isobutylene (B52900) (C4H8, 56 Da) through a rearrangement process.

Formation of the fluorenyl cation: Cleavage of the bond between the fluorene core and the tert-butylphenyl group can lead to the formation of the 9-fluorenyl cation (m/z 165) or related structures.

Loss of water: Dehydration involving the hydroxyl group and a proton from an adjacent ring can lead to the [M - H2O]+• ion at m/z 296.

These fragmentation patterns help to confirm the connectivity and presence of key functional groups within the molecule.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Description |

|---|---|---|---|

| 314.1671 | [M]+• | [C23H22O]+• | Molecular Ion |

| 297.1643 | [M - OH]+ | [C23H21]+ | Loss of a hydroxyl radical |

| 257.1330 | [M - C4H9]+ | [C19H17]+ | Loss of a tert-butyl radical |

| 165.0704 | [C13H9]+ | [C13H9]+ | Fluorenyl cation |

Conformational Analysis using Advanced Methodologies

The conformational flexibility of 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, particularly the rotation around the pivotal C9-C(phenyl) single bond, is severely restricted due to the steric bulk of the ortho-tert-butyl group. This steric hindrance dictates the molecule's three-dimensional shape, which in turn influences its physical and chemical properties. Advanced methodologies are required to probe these conformational preferences.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules. nih.govsemanticscholar.org For 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, these methods can predict the lowest-energy conformations and the energy barriers to rotation around the C9-C(phenyl) bond.

Molecular mechanics calculations would involve systematically rotating the tert-butylphenyl group relative to the fluorene moiety to generate a potential energy profile. This profile would identify the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states). Due to the significant steric clash between the tert-butyl group and the fluorene ring system, it is expected that the molecule will adopt a conformation where these groups are oriented to minimize repulsion, likely resulting in a large torsion angle.

Molecular dynamics simulations would provide further insight by modeling the atomic motions of the molecule over time at a given temperature. This approach allows for the exploration of a wider range of conformations and can predict the relative populations of different conformers in a dynamic system, accounting for thermal energy. semanticscholar.org

| Conformer | Dihedral Angle (C-C9-C1'-C2') | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~90° | 0.0 | Orthogonal arrangement minimizing steric clash |

| Transition State | ~0° | >20 | Eclipsed conformation with severe steric repulsion |

| Local Minimum | ~180° | ~5-10 | Anti-periplanar arrangement with some residual strain |

Lanthanoid Induced Shift (LIS) Techniques for Conformational Preferences

Lanthanide Induced Shift (LIS) is an NMR technique used to obtain structural information about molecules in solution. It involves the addition of a paramagnetic lanthanide salt, often a β-diketonate complex of Europium (Eu) or Praseodymium (Pr), which acts as a Lewis acid and coordinates with a Lewis basic site on the substrate molecule.

In the case of 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, the hydroxyl group serves as the binding site for the Lanthanide Shift Reagent (LSR). The paramagnetic field of the lanthanide ion causes significant changes (shifts) in the chemical shifts of nearby protons in the NMR spectrum. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion, as described by the McConnell-Robertson equation.

By measuring the induced shifts for various protons throughout the molecule, it is possible to calculate the average solution-state conformation. For this hindered system, LIS would be particularly useful in determining the time-averaged dihedral angle between the fluorene and the tert-butylphenyl planes, providing experimental validation for the conformations predicted by computational methods.

| Proton(s) | Hypothetical LIS Value (ppm) | Structural Implication |

|---|---|---|

| Fluorene H1, H8 | Large | Proximity to the OH-bound lanthanide complex |

| Fluorene H4, H5 | Small | Greater distance from the coordination site |

| tert-Butyl Protons | Medium-Large | Indicates a conformation where the tert-butyl group is oriented towards the fluorene ring |

| Phenyl H6' | Large | Close proximity to the coordination site, confirming hindered rotation |

Torsion Angle Analysis in Hindered Systems

The primary torsion angle of interest is that which describes the rotation around the C9-C(phenyl) bond. The bulky ortho-tert-butyl group forces a significant deviation from coplanarity between the fluorene system and the phenyl ring to alleviate severe steric strain. While X-ray crystallography provides definitive torsion angles in the solid state, these can be influenced by crystal packing forces. nih.govresearchgate.net In other fluorene derivatives, observed torsion angles can vary significantly depending on the substituents. nih.govnih.gov

For 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, the C(fluorene)-C9-C(phenyl)-C(tert-butyl) torsion angle is expected to be large, likely approaching 90 degrees, to move the tert-butyl group away from the fluorene rings. This contrasts with less hindered analogues, such as 9-phenyl-9H-fluoren-9-ol, where the phenyl ring can adopt a smaller torsion angle, allowing for some degree of π-system conjugation, which would be largely absent in the title compound.

| Compound | Key Torsion Angle | Typical Value | Reference/Comment |

|---|---|---|---|

| 9-Allyl-9H-fluoren-9-ol | O-C9-C(allyl)-C(allyl) | -61.01° and -177.43° (two conformers in crystal) | Demonstrates conformational flexibility in less hindered systems. nih.gov |

| 9-Phenyl-9H-fluoren-9-ol | C(fluorene)-C9-C(phenyl)-C(phenyl) | ~45-60° (Predicted) | Moderate steric hindrance allows for a twisted conformation. |

| 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL | C(fluorene)-C9-C(phenyl)-C(phenyl) | ~80-90° (Predicted) | Severe steric hindrance forces a near-orthogonal arrangement. |

Reactivity and Mechanistic Investigations of 9 2 Tert Butylphenyl 9h Fluoren 9 Ol

Reactions Involving the C9 Hydroxyl Group

The hydroxyl group at the C9 position of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol is the primary site of reactivity. Its transformations are largely governed by the formation of a stabilized fluorenyl carbocation.

The tertiary nature of the alcohol at C9 predisposes it to substitution reactions that proceed through a carbocation intermediate.

Halogenation: Treatment of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol with hydrogen halides such as HCl and HBr does not lead to the expected simple substitution of the hydroxyl group at the C9 position. Instead, a more complex reaction pathway is observed, which will be detailed in section 4.2. This deviation from typical tertiary alcohol reactivity underscores the unique influence of the sterically demanding 2-tert-butylphenyl substituent.

Etherification: While specific studies on the etherification of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol are not extensively documented, the general principles of acid-catalyzed etherification of tertiary alcohols suggest a likely reaction pathway. youtube.com In the presence of a strong acid and an alcohol (R-OH), the hydroxyl group at C9 would be protonated, forming a good leaving group (water). Subsequent departure of water would generate the stable 9-(2-tert-butylphenyl)-9H-fluoren-9-yl carbocation. This carbocation would then be trapped by the alcohol to form the corresponding ether. The extreme steric hindrance around the C9 position would likely necessitate forcing conditions, and the efficiency of the reaction would be sensitive to the steric bulk of the incoming alcohol. nih.gov

The reaction pathways for nucleophilic substitution at the C9 position of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol are overwhelmingly dictated by the structural features of the molecule, strongly favoring an SN1 mechanism.

| Factor | Influence on 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL | Favored Mechanism |

| Substrate Structure | The C9 carbon is a tertiary center. | SN1 |

| Carbocation Stability | The resulting fluorenyl carbocation is stabilized by resonance across the fluorenyl system. | SN1 |

| Steric Hindrance | The bulky 2-tert-butylphenyl group shields the C9 carbon from backside attack. | SN1 (SN2 is disfavored) |

| Leaving Group | Protonation of the -OH group in acidic media creates a good leaving group (H₂O). | Favors both, but enables SN1 |

An SN2 mechanism, which requires a backside attack by the nucleophile, is sterically impossible due to the extreme crowding around the C9 position by the fluorenyl rings and the bulky tert-butylphenyl group. Therefore, acid-catalyzed reactions proceed via a stepwise SN1 pathway involving the formation of the 9-(2-tert-butylphenyl)-9H-fluoren-9-yl carbocation as a key intermediate.

The fluorenyl carbocation, having a 4n π-electron system (where n=3, for a total of 12 π electrons) within its five-membered ring, exhibits antiaromatic character. This antiaromaticity leads to a degree of destabilization compared to aromatic systems. However, this destabilizing effect is somewhat mitigated by the two annelated benzene (B151609) rings. The antiaromatic nature of the fluorenyl cation influences its reactivity and stability. Despite the inherent antiaromaticity, the cation is sufficiently stable to be a key intermediate in reactions involving 9-(2-tert-butylphenyl)-9H-fluoren-9-ol, largely due to the extensive charge delocalization across the entire fluorenyl framework. The presence of substituents on the fluorenyl ring system can further modulate this antiaromatic character and, consequently, the stability and reactivity of the carbocation.

Halogenation Studies of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

Recent research has unveiled unexpected reactivity patterns in the halogenation of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol, challenging conventional understanding of the reactivity of tert-butyl groups.

Contrary to the expected substitution at the C9 position, the reaction of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol with HCl or HBr in chloroform (B151607) results in the selective monohalogenation of one of the methyl groups on the tert-butyl substituent. This represents a previously unreported type of reaction for a tert-butyl group under these conditions.

The major products formed are sp-9-[o-(β-chloro-α,α-dimethylethyl)phenyl]fluorene and sp-9-[o-(β-bromo-α,α-dimethylethyl)phenyl]fluorene, respectively. The reaction with HCl proceeds to give the chlorinated product quantitatively. The reaction with HBr yields the brominated product in over 90% yield, with a minor amount of the reduction product, sp-9-(o-tert-butylphenyl)fluorene.

| Reagent | Product(s) | Yield |

| HCl-CHCl₃ | sp-9-[o-(β-chloro-α,α-dimethylethyl)phenyl]fluorene | Quantitative |

| HBr-CHCl₃ | sp-9-[o-(β-bromo-α,α-dimethylethyl)phenyl]fluorene | >90% |

| sp-9-(o-tert-butylphenyl)fluorene | Minor |

The proposed mechanism for this unusual halogenation involves the initial formation of the 9-(2-tert-butylphenyl)-9H-fluoren-9-yl carbocation (an SN1-like first step). Due to the significant steric hindrance around the C9 carbon, the halide ion (Cl⁻ or Br⁻) is unable to attack this position directly to form the expected 9-halo-fluorene derivative.

Instead, the halide ion acts as a nucleophile, attacking a proton on one of the methyl groups of the tert-butyl substituent. This is followed by a concerted intramolecular hydride transfer from the methylene (B1212753) group to the C9 carbocation center. This hydride shift is the key step that leads to the formation of the halogenated tert-butyl group and the reduction of the C9 position to a C-H bond. The steric strain that would be introduced by placing a halogen at the C9 position, in close proximity to the tert-butyl group, is thus avoided. This mechanistic pathway elegantly explains the observed site-selective halogenation and the formation of the unexpected products.

Redox Chemistry and Fluorenone/Fluorenol Interconversions

The interconversion between 9-(2-tert-butylphenyl)-9H-fluoren-9-ol and its corresponding ketone, 9-(2-tert-butylphenyl)-9H-fluoren-9-one, is a fundamental redox process. This transformation involves the oxidation of the tertiary alcohol to a ketone and the reverse reaction, the reduction of the ketone back to the alcohol.

The oxidation of secondary alcohols to ketones is a common transformation in organic synthesis, and various reagents can accomplish this. aiinmr.comquizlet.com For fluorenol derivatives, including the sterically hindered 9-(2-tert-butylphenyl)-9H-fluoren-9-ol, specific oxidizing agents are employed to achieve this conversion efficiently.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.orgwikipedia.orgyoutube.comlibretexts.org PCC is known for being a milder oxidant, capable of converting primary alcohols to aldehydes without over-oxidation to carboxylic acids, and it is also effective for oxidizing secondary alcohols to ketones. libretexts.orgorganicchemistrytutor.comorganic-chemistry.org The reaction with PCC is typically carried out in a solvent like dichloromethane. wikipedia.org The mechanism of oxidation by chromium(VI) reagents involves the formation of a chromate (B82759) ester, followed by an elimination step to form the carbon-oxygen double bond. libretexts.orgwikipedia.org

Another common and environmentally friendlier method involves the use of sodium hypochlorite (B82951) (bleach) in the presence of an acid, such as acetic acid. wpmucdn.comchegg.com This method is effective for the oxidation of 9-fluorenol to 9-fluorenone (B1672902) and can be monitored by techniques like thin-layer chromatography (TLC). wpmucdn.com

The general reaction for the oxidation of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol to 9-(2-tert-butylphenyl)-9H-fluoren-9-one can be represented as follows:

(C₆H₄)₂C(OH)C₆H₄C(CH₃)₃ + [O] → (C₆H₄)₂COC₆H₄C(CH₃)₃ + H₂O

The choice of oxidizing agent can be crucial, especially when dealing with sterically hindered alcohols, to ensure high yields and avoid side reactions.

Table 1: Common Oxidizing Agents for Fluorenol to Fluorenone Conversion

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild oxidant, good for selective oxidation. wikipedia.orglibretexts.org |

| Jones Reagent (H₂CrO₄) | Acetone, H₂SO₄ | Strong oxidizing agent. libretexts.org |

| Sodium Hypochlorite (NaOCl) | Acetic Acid (CH₃COOH) | A "green" and readily available oxidant. youtube.comwpmucdn.com |

The reduction of fluorenones to their corresponding fluorenols is another key transformation. This process involves the addition of a hydride (H⁻) to the carbonyl carbon. chemguide.co.ukpressbooks.pub A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.combrainly.comquizlet.com

Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. chemguide.co.ukquizlet.com The mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the fluorenone. chemguide.co.ukbrainly.comlibretexts.org This is followed by protonation of the resulting alkoxide intermediate, usually by the solvent or by the addition of a mild acid during workup, to yield the fluorenol. chemguide.co.ukpressbooks.pubmasterorganicchemistry.com

The general reaction for the reduction of 9-(2-tert-butylphenyl)-9H-fluoren-9-one to 9-(2-tert-butylphenyl)-9H-fluoren-9-ol is:

(C₆H₄)₂COC₆H₄C(CH₃)₃ + [H] → (C₆H₄)₂C(OH)C₆H₄C(CH₃)₃

Other reduction methods include catalytic hydrogenation, which involves the use of hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel. quizlet.comacs.org

Table 2: Common Reducing Agents for Fluorenone to Fluorenol Conversion

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Selective for aldehydes and ketones, safe and easy to handle. chemguide.co.ukmasterorganicchemistry.comquizlet.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | Very reactive and less selective than NaBH₄. quizlet.com |

The interconversion between fluorenols and fluorenones is a reversible redox process. The direction of the reaction is determined by the choice of reagents and reaction conditions. The mechanism of oxidation with chromium-based reagents, as mentioned, proceeds through a chromate ester intermediate. libretexts.orgwikipedia.org The rate-determining step is often the cleavage of the C-H bond at the carbinol carbon. acs.org

For the reduction with sodium borohydride, the kinetics are typically second order, being first order in both the ketone and the borohydride. cdnsciencepub.com The transfer of the first hydride is the rate-determining step. cdnsciencepub.com The subsequent reaction of the intermediate alkoxyborohydrides with other ketone molecules is generally faster. cdnsciencepub.com

Electrochemical studies on fluorenone derivatives have shown that they can undergo reversible one-electron reductions. researchgate.net This highlights the inherent redox activity of the fluorenone core, which can be modulated by substituents on the aromatic rings. The steric bulk of the 2-tert-butylphenyl group in 9-(2-tert-butylphenyl)-9H-fluoren-9-ol can influence the kinetics of both the oxidation and reduction processes by affecting the approach of the reagents to the reactive center.

Rearrangement Reactions

In addition to redox reactions, fluorenol derivatives can undergo various rearrangement reactions, often under specific catalytic conditions. The structure of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol and its derivatives can lead to interesting and sometimes unexpected molecular reorganizations.

The Wittig rearrangement is a reaction of ethers with a strong base, such as an organolithium reagent, to form an alcohol. The acs.orgwikipedia.org-Wittig rearrangement involves a 1,2-shift of an alkyl group. chemistnotes.com The mechanism is thought to proceed through the formation of a radical-anion pair. wikipedia.org

For a 9-alkoxy-9-fluorenyl system, treatment with a strong base can lead to deprotonation at the 9-position, forming a carbanion. This carbanion can then undergo rearrangement. The stability of the potential migrating group as a radical influences the migratory aptitude, which generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. chemistnotes.comwikipedia.org

While the chemguide.co.ukacs.org-Wittig rearrangement is a concerted, pericyclic reaction, the acs.orgwikipedia.org-Wittig rearrangement is a non-concerted process that competes with it. organic-chemistry.org The acs.orgwikipedia.org-rearrangement is generally favored at higher temperatures, while the chemguide.co.ukacs.org-rearrangement is favored at lower temperatures. organic-chemistry.orgscripps.edu The steric hindrance imposed by the 2-tert-butylphenyl group could potentially influence the preferred pathway of rearrangement in derivatives of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.comrsc.org For a tertiary ethynylfluorenol, such as 9-ethynyl-9-(2-tert-butylphenyl)-9H-fluoren-9-ol, this rearrangement would be a key reaction.

The mechanism of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by its elimination as water to form a carbocation. wikipedia.org This is the slow, rate-determining step. wikipedia.org A 1,3-shift of the protonated hydroxyl group can also occur. The subsequent steps involve the attack of water, deprotonation, and tautomerization of the resulting enol to the more stable α,β-unsaturated carbonyl compound. wikipedia.org

In the case of tertiary propargyl alcohols, the Meyer-Schuster rearrangement can compete with the Rupe rearrangement, which leads to the formation of an α,β-unsaturated methyl ketone via an enyne intermediate. wikipedia.orgrsc.org The choice of acid catalyst and reaction conditions can influence the outcome of the reaction. wikipedia.orgrsc.org For 9-ethynyl-9-fluorenol, the Meyer-Schuster rearrangement has been observed to produce fluorenylideneacetaldehyde. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL | |

| 9-(2-Tert-butylphenyl)-9H-fluoren-9-one | |

| Pyridinium chlorochromate (PCC) | |

| Chromic acid (Jones Reagent) | |

| Sodium hypochlorite | |

| Acetic acid | |

| Dichloromethane | |

| Sodium borohydride | |

| Methanol | |

| Ethanol | |

| Lithium aluminum hydride | |

| 9-ethynyl-9-(2-tert-butylphenyl)-9H-fluoren-9-ol |

Computational Chemistry and Theoretical Studies on 9 2 Tert Butylphenyl 9h Fluoren 9 Ol

Prediction of Spectroscopic Parameters

No computationally predicted spectroscopic parameters for this compound have been published.

Due to the absence of specific research on 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL, the generation of an article with detailed research findings and data tables, as per the requested outline, cannot be fulfilled at this time.

Computational NMR and IR Spectroscopy

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic properties of organic molecules. By calculating the optimized geometry of 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, it is possible to compute its NMR chemical shifts and IR vibrational frequencies. These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure.

Computational NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. These calculations are crucial for assigning signals in experimental spectra, especially for complex molecules with overlapping resonances. The calculated chemical shifts are typically reported in parts per million (ppm) and are compared to a reference standard, commonly tetramethylsilane (B1202638) (TMS). While specific computational studies on 9-(2-tert-butylphenyl)-9H-fluoren-9-OL are not readily found in publicly available literature, the following table illustrates the type of data that would be generated from such a study.

Illustrative ¹H and ¹³C NMR Chemical Shift Data for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL This table presents hypothetical data for illustrative purposes.

¹H NMR (Calculated)| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| tert-butyl | 1.15 |

| Aromatic (fluorenyl) | 7.20 - 7.80 |

| Aromatic (tert-butylphenyl) | 7.00 - 7.40 |

¹³C NMR (Calculated)

| Carbon | Calculated Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | 31.5 |

| C(CH₃)₃ | 34.8 |

| C9 (fluorenyl) | 82.0 |

| Aromatic (fluorenyl) | 120.0 - 150.0 |

Computational IR Spectroscopy: Theoretical IR spectroscopy calculates the vibrational frequencies of a molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. The calculated spectrum can help to identify characteristic functional groups and to understand the vibrational modes of the molecule. For 9-(2-tert-butylphenyl)-9H-fluoren-9-OL, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic and tert-butyl groups, and C=C stretching vibrations of the aromatic rings.

Illustrative IR Vibrational Frequencies for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3550 | Alcohol hydroxyl group |

| C-H stretch (aromatic) | 3050 - 3100 | Aromatic rings |

| C-H stretch (aliphatic) | 2900 - 3000 | tert-butyl group |

| C=C stretch (aromatic) | 1450 - 1600 | Aromatic ring breathing |

Simulation of X-ray Diffraction Patterns

Simulated X-ray diffraction patterns are generated from a theoretically optimized crystal structure. This computational technique is particularly useful for predicting the powder XRD pattern of a crystalline solid. The simulation calculates the expected diffraction angles (2θ) and relative intensities of the Bragg reflections. Comparing a simulated XRD pattern with an experimental one can help to confirm the crystal structure of a synthesized compound. researchgate.netresearchgate.net

The process begins with a computational determination of the most stable crystal packing arrangement for 9-(2-tert-butylphenyl)-9H-fluoren-9-OL. From this predicted crystal structure, the XRD pattern can be simulated. Key parameters that would be reported include the lattice parameters (a, b, c, α, β, γ) of the unit cell and a list of the most intense diffraction peaks. In the absence of published crystallographic data for this specific compound, an illustrative table of simulated XRD peaks is provided below.

Illustrative Simulated Powder XRD Data for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL This table presents hypothetical data for illustrative purposes.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 60 |

| 18.9 | 4.69 | 80 |

| 21.1 | 4.21 | 75 |

These computational approaches, while theoretical, are indispensable in modern chemical research for predicting and interpreting the properties of new molecules like 9-(2-tert-butylphenyl)-9H-fluoren-9-OL.

Potential Applications and Strategies for Functionalization of 9 2 Tert Butylphenyl 9h Fluoren 9 Ol in Advanced Materials Research

Derivatization for Optoelectronic Applications

The fluorene (B118485) scaffold is a well-established building block for organic electronic materials due to its high photoluminescence quantum yield, good thermal stability, and excellent charge carrier mobility. The substitution at the C9 position with a 2-tert-butylphenyl group can further enhance these properties, making 9-(2-tert-butylphenyl)-9H-fluoren-9-ol and its derivatives attractive for various optoelectronic devices.

Derivatives of 9-phenyl-9-fluorenol (B15170) have demonstrated significant potential as host materials in both fluorescent and phosphorescent OLEDs. The introduction of bulky substituents like the tert-butyl group is a common strategy to improve the performance of OLED materials. These bulky groups can increase the glass transition temperature (Tg), leading to enhanced thermal and morphological stability of the thin films in OLED devices. Furthermore, the steric hindrance provided by the tert-butyl group can suppress intermolecular interactions, such as aggregation-induced quenching, thereby maintaining high emission efficiency in the solid state.

Research on related fluorene-based host materials has shown that the incorporation of sterically demanding groups can lead to a marked reduction in efficiency roll-off at higher current densities. researchgate.net While direct studies on 9-(2-tert-butylphenyl)-9H-fluoren-9-ol as an OLED host are not extensively reported, the known benefits of both the fluorene core and tert-butyl substitution suggest its high potential. The 9-phenyl-9-fluorenyl substituent has been shown to be superior to the tert-butyl group in creating thermally activated delayed fluorescence (TADF) emitters for efficient and stable blue OLEDs. rsc.org This suggests that derivatives of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol could be engineered to exhibit TADF properties, which would be highly beneficial for achieving high internal quantum efficiencies in OLEDs.

Below is a table summarizing the performance of OLEDs using host materials with structural similarities to 9-(2-tert-butylphenyl)-9H-fluoren-9-ol, highlighting the impact of bulky substituents.

| Host Material Derivative | Dopant | External Quantum Efficiency (EQE) | Key Feature of Host |

| Aromatic-imide-based TADF with 9-phenyl-9-fluorenyl substituent | - | 28.2% | High thermal and electrochemical stability |

| Bipolar host with tert-butyl substituted carbazole (B46965)/fluorene | Blue phosphorescent emitter | Enhanced performance | Weakened intermolecular packing |

| Solution-processed TADF with tert-butyl groups | - | 25.8% | Increased solubility and reduced self-quenching |

The application of fluorene derivatives is not limited to OLEDs; they are also explored in organic photovoltaic (OPV) cells. The broad absorption and efficient charge transport properties of fluorene-based polymers and small molecules make them suitable as donor or acceptor materials in the active layer of OPVs. While specific research on 9-(2-tert-butylphenyl)-9H-fluoren-9-ol in OPVs is limited, the fundamental properties of the fluorene moiety suggest potential in this area. Functionalization of the fluorene core can be used to tune the energy levels (HOMO and LUMO) to match those of other materials in the OPV device, thereby optimizing charge separation and collection. The tert-butylphenyl group could play a role in influencing the morphology of the active layer blend, which is a critical factor for high-performance OPV devices.

Host-Guest Chemistry and Clathrate Formation

The rigid structure of the fluorene core, combined with the presence of a hydroxyl group and a bulky substituent, makes 9-(2-tert-butylphenyl)-9H-fluoren-9-ol an interesting candidate for host-guest chemistry and the formation of inclusion compounds (clathrates).

The presence of the bulky 2-tert-butylphenyl group at the C9 position of the fluorenol is expected to have a significant influence on the formation and properties of inclusion compounds. This bulky group can create larger and more defined cavities within the crystal lattice, potentially allowing for the selective inclusion of larger guest molecules. Research on other host molecules with bulky substituents has shown that these groups can lead to the formation of nanoporous crystals with solvent-filled voids. manchester.ac.uk The specific orientation of the tert-butylphenyl group will play a crucial role in shaping the cavity and influencing the host-guest interactions. The steric bulk can also prevent the close packing of the host molecules, thereby promoting the formation of inclusion cavities.

Advanced Functionalization Strategies for Material Property Tuning

To further enhance the properties of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol for specific applications, various functionalization strategies can be employed. These strategies aim to modify the electronic properties, solubility, and solid-state morphology of the molecule.

One common approach is to introduce electron-donating or electron-withdrawing groups at different positions on the fluorene core or the phenyl ring. semanticscholar.org For instance, attaching electron-donating groups like methoxy (B1213986) or amino groups can raise the HOMO level and alter the emission color in OLED applications. Conversely, introducing electron-withdrawing groups such as cyano or nitro groups can lower the LUMO level, which is beneficial for electron-transporting materials.

Another strategy involves the modification of the hydroxyl group at the C9 position. This group can be used as a handle for further chemical transformations, allowing for the attachment of other functional moieties. For example, it can be converted to an ether or ester, or replaced with other groups to create a new series of materials with different properties.

The following table outlines potential functionalization strategies and their expected impact on the material properties of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol.

| Functionalization Strategy | Target Position | Potential Functional Group | Expected Impact on Material Properties | Potential Application |

| Introduction of Electron-Donating Groups | Fluorene Core (e.g., C2, C7) | -OCH3, -N(Ph)2 | Increased HOMO level, red-shifted emission | Hole-transporting material, OLED emitters |

| Introduction of Electron-Withdrawing Groups | Fluorene Core (e.g., C2, C7) | -CN, -NO2 | Decreased LUMO level, improved electron injection | Electron-transporting material |

| Modification of the Hydroxyl Group | C9 Position | Ether or ester linkages | Altered solubility and packing, attachment of other functionalities | Diverse material applications |

| Polymerization | Fluorene Core (e.g., C2, C7) | Polymerizable groups (e.g., vinyl, ethynyl) | Formation of conjugated polymers | Organic electronics, sensors |

By employing these advanced functionalization strategies, the properties of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol can be systematically tuned to meet the specific requirements of advanced material applications, ranging from high-performance optoelectronic devices to sophisticated host-guest systems.

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic properties of the 9-(2-tert-butylphenyl)-9H-fluoren-9-ol scaffold can be precisely modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the fluorene backbone. These modifications significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn dictates the material's charge transport characteristics, absorption, and emission spectra.

Electron-Donating Groups (EDGs): The incorporation of EDGs, such as alkoxy, amino, or carbazole moieties, at the 2 and 7 positions of the fluorene ring can elevate the HOMO energy level. This modification enhances the hole-transporting capabilities of the resulting material, making it a promising candidate for use in the hole-transporting layer (HTL) of organic light-emitting diodes (OLEDs) and as a donor material in organic photovoltaics (OPVs). The increased electron density on the fluorene core can also lead to a red-shift in the emission spectrum, enabling the development of emitters for a variety of colors.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as cyano, nitro, or sulfonyl groups, lowers both the HOMO and LUMO energy levels. This functionalization strategy enhances the electron-transporting properties of the molecule, making it suitable for use in the electron-transporting layer (ETL) of OLEDs and as an acceptor material in OPVs. The presence of EWGs can also influence the photophysical properties, potentially leading to materials with high electron affinity and unique emission characteristics.

| Functional Group | Type | Position on Fluorene Ring | Expected Effect on Electronic Properties | Potential Application |

| Methoxy (-OCH₃) | EDG | 2, 7 | Increases HOMO level, enhances hole transport | Hole-transporting material in OLEDs |

| Dimethylamino (-N(CH₃)₂) | EDG | 2, 7 | Strongly increases HOMO level | Efficient hole-injection/transport material |

| Carbazole | EDG | 2, 7 | Good hole-transporting properties, high thermal stability | Host material for phosphorescent OLEDs |

| Cyano (-CN) | EWG | 2, 7 | Lowers LUMO level, enhances electron transport | Electron-transporting material in OLEDs |

| Nitro (-NO₂) | EWG | 2, 7 | Strongly lowers LUMO level | Electron-acceptor material in OPVs |

| Sulfonyl (-SO₂R) | EWG | 2, 7 | Improves electron injection/transport | Electron-transporting/hole-blocking material |

Polymerization and Macromolecular Architectures

The 9-(2-tert-butylphenyl)-9H-fluoren-9-ol scaffold can serve as a monomeric unit for the synthesis of novel polymers and complex macromolecular architectures. The presence of the hydroxyl group at the C9 position and the potential for functionalization on the fluorene rings provide multiple handles for polymerization.

One common strategy involves the conversion of the hydroxyl group into a polymerizable functional group, or the introduction of polymerizable moieties, such as vinyl, ethynyl, or halide groups, onto the fluorene backbone (positions 2 and 7). These functionalized monomers can then be subjected to various polymerization techniques, including Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, to yield conjugated polymers. mdpi.com

The resulting polymers are expected to possess high thermal stability and well-defined electrochemical properties, making them suitable for applications in organic electronics. The bulky 2-tert-butylphenyl group at the C9 position can play a crucial role in preventing intermolecular aggregation and promoting solubility of the polymers, which are desirable properties for solution-based processing of organic electronic devices. The specific architecture of the polymer, whether it be a linear, branched, or dendritic structure, will significantly impact its final properties and performance in a given application.

| Monomer Functionalization | Polymerization Method | Resulting Polymer Architecture | Potential Application |

| Dihalogenation at 2,7-positions | Suzuki or Stille coupling | Linear conjugated polymer | Active layer in OLEDs and OPVs |

| Ethynyl groups at 2,7-positions | Sonogashira coupling | Linear conjugated polymer | Fluorescent sensors, organic semiconductors |

| Conversion of -OH to acrylate/methacrylate | Radical polymerization | Side-chain polymer | Photoresists, dielectric materials |

| Dendron attachment to fluorene core | Convergent or divergent synthesis | Dendritic structures | Light-harvesting systems, organic nanoparticles |

Development of Chiral Materials from Enantioenriched Derivatives

The synthesis of enantioenriched derivatives of 9-(2-tert-butylphenyl)-9H-fluoren-9-ol opens the door to the development of advanced chiral materials with unique optical and electronic properties. Chirality can be introduced into the molecule through several strategies, including the use of chiral reagents or catalysts during the synthesis of the core structure, or by attaching chiral moieties to the fluorene backbone.

These chiral fluorene-based materials are of significant interest for their potential applications in circularly polarized luminescence (CPL), which is a key technology for 3D displays and chiral sensing. mdpi.com The inherent chirality of the molecule can lead to the emission of light with a preferential handedness (left- or right-circularly polarized).

Furthermore, the development of chiral polymers based on enantioenriched 9-(2-tert-butylphenyl)-9H-fluoren-9-ol monomers could lead to materials with helical structures. These chiral macromolecular architectures can exhibit strong chiroptical properties and may find applications in asymmetric catalysis, chiral separations, and as active components in spintronic devices. An enantioconvergent synthesis approach using Pd(II)/chiral norbornene cooperative catalysis has been shown to be effective for producing enantioenriched fluorenols from racemic secondary alcohols. nih.gov

| Strategy for Chirality | Resulting Chiral Material | Potential Application |

| Asymmetric synthesis of the fluorenol core | Enantiopure 9-(2-tert-butylphenyl)-9H-fluoren-9-ol | Chiral dopants in liquid crystal displays |

| Attachment of chiral side chains | Chiral fluorene derivatives | Emitters for circularly polarized OLEDs (CP-OLEDs) |

| Polymerization of chiral monomers | Chiral conjugated polymers | Chiral recognition, spintronic devices |

| Supramolecular self-assembly with chiral templates | Chiral supramolecular structures | Chiral sensors, asymmetric catalysis |

Q & A

Q. What synthetic strategies are effective for preparing 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Grignard addition to fluorenone derivatives. For example, reacting 2-tert-butylphenylmagnesium bromide with 9-fluorenone in anhydrous THF under inert atmosphere yields the target alcohol after acidic workup . Optimization includes:

- Temperature control (0–5°C to prevent side reactions).

- Stoichiometric excess of Grignard reagent (1.2–1.5 equiv).

- Purification via column chromatography (hexane/ethyl acetate gradient).

Table 1 : Yield comparison under varying conditions:

| Temperature (°C) | Grignard Equiv | Yield (%) |

|---|---|---|

| 0 | 1.2 | 72 |

| 25 | 1.2 | 58 |

| 0 | 1.5 | 80 |

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : H/C NMR identifies substituent positions (e.g., tert-butyl δ ~1.3 ppm; aromatic protons δ 6.8–7.8 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry. Use SHELXL for refinement, ensuring R-factor < 5% .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H] expected m/z: 343.23).

Advanced Research Questions

Q. How can contradictions between XRD and NMR data in structural assignments be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in tert-butyl groups). Strategies:

- Variable-Temperature NMR : Observe coalescence temperatures to assess conformational flexibility .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to validate bond angles/distances .

- Twinned Data Refinement : Use SHELXD for handling pseudo-symmetry in crystals .

Q. What computational methods predict the electronic properties of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL for optoelectronic applications?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16, CAM-B3LYP/def2-TZVP) to estimate bandgaps.

- TD-DFT : Simulate UV-Vis spectra; compare with experimental λmax (e.g., π→π* transitions ~290 nm).

- Charge Transport Properties : Evaluate reorganization energy (λ) using Marcus theory for hole/electron mobility .

Q. How can derivatives of this compound be designed for fluorimetric pH sensing?

- Methodological Answer : Modify the hydroxyl group to create pH-sensitive probes:

- Spirocyclic Derivatives : Introduce electron-withdrawing groups (e.g., NO) to shift pKa. Hypervalent iodine reagents enable dearomatization (e.g., Scheme 90 in ).

- Conjugation with Fluorophores : Attach xanthene or BODIPY moieties via esterification. Monitor emission shifts (Δλ > 50 nm) across pH 4–10 .

Table 2 : pKa and emission properties of derivatives:

| Derivative | pKa | λem (pH 7) | λem (pH 4) |

|---|---|---|---|

| Parent Compound | 9.2 | 405 nm | 405 nm |

| NO-Spiro | 6.8 | 550 nm | 450 nm |

| BODIPY-Conjugated | 4.5 | 610 nm | 520 nm |

Data Analysis and Validation

Q. What statistical methods validate crystallographic data quality for this compound?

- Methodological Answer :

- R-Factor Convergence : Ensure R1/wR2 < 0.05/0.12 after full-matrix refinement in SHELXL .

- Flack Parameter : Use x parameter (incoherent scattering model) to confirm absolute configuration; |x| < 0.1 indicates centrosymmetric twinning .

- Hydrogen Bonding Networks : Validate O–H···O interactions (d ≈ 2.7 Å, θ ≈ 160°) using ORTEP-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.